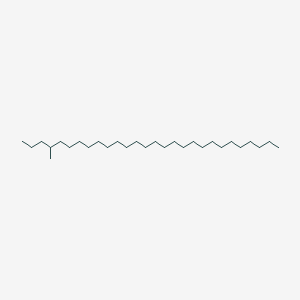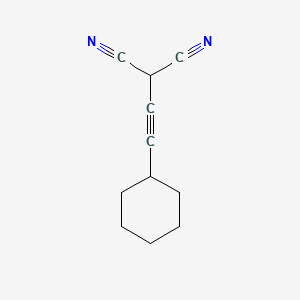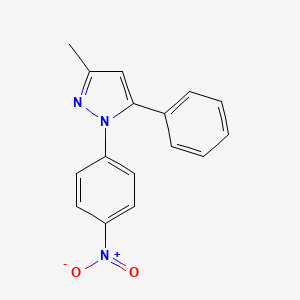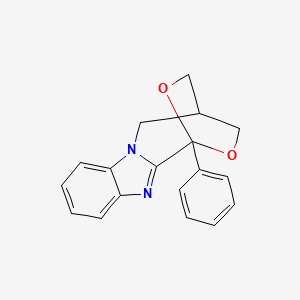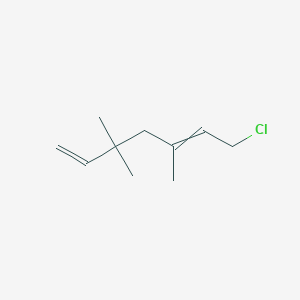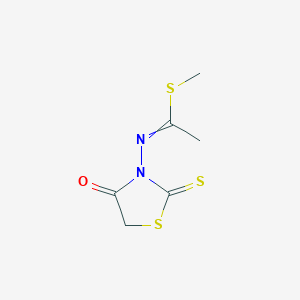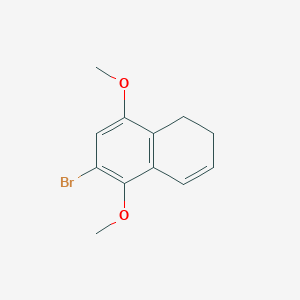
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13BrO2 It is a brominated derivative of dihydronaphthalene, featuring two methoxy groups at positions 5 and 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene typically involves the bromination of 5,8-dimethoxy-1,2-dihydronaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives such as 6-amino-5,8-dimethoxy-1,2-dihydronaphthalene.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 5,8-dimethoxy-1,2-dihydronaphthalene.
Applications De Recherche Scientifique
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dimethoxy-1,2-dihydronaphthalene:
6-Chloro-5,8-dimethoxy-1,2-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Iodo-5,8-dimethoxy-1,2-dihydronaphthalene:
Uniqueness
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of bromine and methoxy groups provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Propriétés
Numéro CAS |
77199-84-9 |
|---|---|
Formule moléculaire |
C12H13BrO2 |
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
6-bromo-5,8-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h4,6-7H,3,5H2,1-2H3 |
Clé InChI |
DUGNPOPMECNVMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1CCC=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


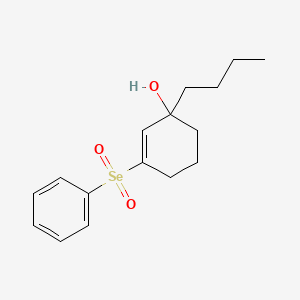
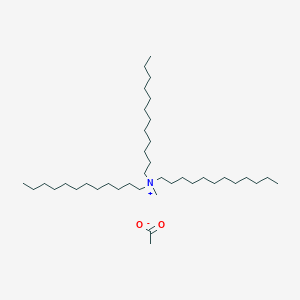
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)

![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
